molecular formula C6H14O3 B14353542 Hexane-2,3,5-triol CAS No. 93972-92-0

Hexane-2,3,5-triol

Cat. No.: B14353542
CAS No.: 93972-92-0
M. Wt: 134.17 g/mol
InChI Key: PUXPSUBLYDOJNF-UHFFFAOYSA-N
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Description

Hexane-1,3,5-triol (C₆H₁₄O₃) is a polyhydric alcohol with hydroxyl groups at positions 1, 3, and 5 of its six-carbon chain. Key physicochemical properties include:

  • Molecular weight: 134.175 g/mol
  • Monoisotopic mass: 134.094294 g/mol
  • ChemSpider ID: 99610
  • Stereochemistry: No defined stereocenters, making it a symmetrical molecule .

This compound is primarily used as a chemical intermediate in organic synthesis and may participate in metabolic studies due to its structural simplicity.

Properties

CAS No.

93972-92-0

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

hexane-2,3,5-triol

InChI

InChI=1S/C6H14O3/c1-4(7)3-6(9)5(2)8/h4-9H,3H2,1-2H3

InChI Key

PUXPSUBLYDOJNF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(C)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexane-2,3,5-triol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2-hydroxyadipaldehyde, which is produced by the acid hydrolysis of acrolein dimer in dilute aqueous solution . Another method includes the hydrogenation of hydroxymethylfurfural, a platform chemical derived from renewable raw materials such as pentoses and hexoses .

Industrial Production Methods: For industrial production, the reaction is typically carried out in acidic alcoholic solutions. The solvent alcohol adds to the activated double bond to form 2-formyl-6-alkoxytetrahydropyran, which then reacts with the formyl group to form the corresponding hemiacetal. Water is added to hydrolyze the acetal groups, and Raney nickel is used as a hydrogenation catalyst. The hydrogenation is completed under 20 atm hydrogen at 140°C, yielding pure this compound with a high yield .

Chemical Reactions Analysis

Types of Reactions: Hexane-2,3,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like Raney nickel or palladium on carbon.

    Substitution: Substitution reactions can occur with halogenating agents, converting hydroxyl groups into halides.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkanes or partially reduced alcohols.

    Substitution: Halogenated derivatives of this compound.

Comparison with Similar Compounds

Structural Isomers

Hexane-1,3,5-triol has several structural isomers, differing in hydroxyl group positions:

Compound Molecular Formula Hydroxyl Positions Key Properties References
Hexane-1,3,5-triol C₆H₁₄O₃ 1,3,5 Symmetrical structure; used in synthetic chemistry
Hexane-1,3,4-triol C₆H₁₄O₃ 1,3,4 Asymmetrical; studied for collision cross-section predictions in mass spectrometry

Key Findings :

  • Symmetry in Hexane-1,3,5-triol may enhance solubility in polar solvents compared to less symmetrical isomers like Hexane-1,3,4-triol.
  • Asymmetrical isomers exhibit distinct reactivity patterns in enzymatic or catalytic systems .

Steroidal Triols

Steroidal triols, such as cholestane and ergostane derivatives, share functional similarities but differ in backbone complexity:

Compound Molecular Formula Hydroxyl Positions Biological Activity References
Cholestane-3β,5α,6β-triol C₂₇H₄₆O₃ 3,5,6 (steroid) Studied as a metabolite in colon carcinogenesis; no tumor-promoting activity observed
Ergost-24(28)-en-3β,5α,6β-triol C₂₈H₄₆O₃ 3,5,6 (steroid) Isolated from marine organisms; structural role in sterol biosynthesis

Key Findings :

  • Steroidal triols exhibit rigid, planar structures due to their fused ring systems, enabling interactions with biological targets (e.g., enzymes, membranes).
  • Unlike Hexane-1,3,5-triol, these compounds are often bioactive but require microbial modification for certain activities .

Amino-Functionalized Derivatives

Key Findings :

  • Amino groups introduce basicity, altering solubility and enabling interactions with biological receptors.

Enzymatic and Metabolic Behavior

  • Oxidation by 3-HSD : Hexane-1,3,5-triol analogues (e.g., cholestane triols) are oxidized to 3-keto-4-ene metabolites by mycobacterial 3β-hydroxysteroid dehydrogenase (3-HSD), similar to cholesterol .
  • Epoxide Hydrolase Specificity : Human and mouse epoxide hydrolases hydrolyze epoxyalcohols to specific triol isomers, highlighting stereochemical selectivity absent in Hexane-1,3,5-triol .

Solvent Interactions

  • Antioxidant Activity : Branched-chain acylserotonins in hexane show higher antioxidant activity than linear analogues, suggesting solvent polarity influences triol reactivity .

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